![molecular formula C17H18N2O4 B5718349 3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)
3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide
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Overview
Description
3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide, also known as DMBOA-N-methylanthraniloylhydrazone (DMBOA-MAH), is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
DMBOA-MAH has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, DMBOA-MAH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, DMBOA-MAH has been used as a fluorescent probe for the detection of zinc ions in neurons. In drug development, DMBOA-MAH has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of DMBOA-MAH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBOA-MAH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
DMBOA-MAH has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation and migration, and the modulation of intracellular zinc levels. DMBOA-MAH has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMBOA-MAH is its versatility in various scientific research applications. It can be used as a fluorescent probe, an inhibitor of enzyme activity, and a potential drug candidate. However, one of the limitations of DMBOA-MAH is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMBOA-MAH. One possible direction is the further exploration of its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another direction is the development of new synthetic methods for DMBOA-MAH, which may improve its yield and purity. Additionally, the investigation of the structure-activity relationship of DMBOA-MAH may lead to the development of more potent and selective analogs.
Synthesis Methods
DMBOA-MAH is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with N-methylanthranilic acid, followed by the formation of an imine intermediate, and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 2-methylbenzoyl chloride.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-5-7-13(11)17(20)23-19-16(18)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKDLZIADOZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide |
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